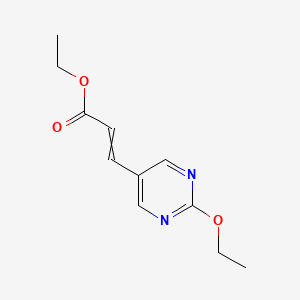![molecular formula C15H22N4 B14799827 4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and ethylideneamino groups.
Preparation Methods
The synthesis of 4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine typically involves a series of organic reactions. One common method is the condensation reaction between 4,6-dimethyl-2-aminopyrimidine and 2-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C15H22N4 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C15H22N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-8,11-12H,9H2,1-4H3,(H2,16,17,19) |
InChI Key |
GYIABKVYLORZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(N1)NN=C(C)C2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
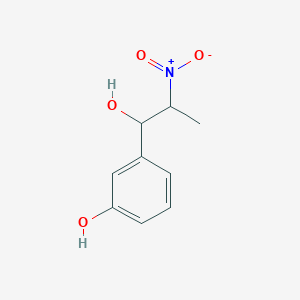

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
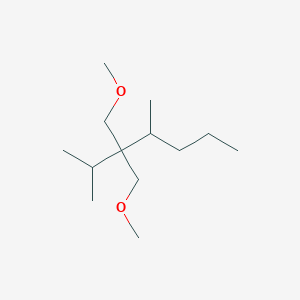
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
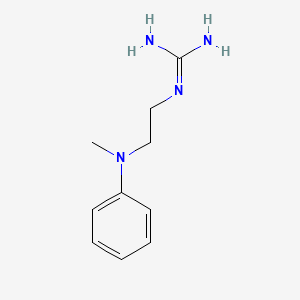
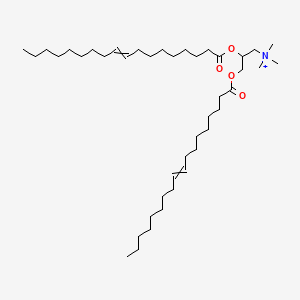
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
